Palustrin-RA peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKPLLLLFFIGTISLSLC |
Origin of Product |
United States |
Molecular Architecture and Structural Features of the Palustrin Ra Peptide Precursor
Primary Structure Elucidation of the Precursor Protein
The complete primary structure of the Palustrin-RA peptide precursor has been determined through the molecular cloning of its corresponding cDNA from skin secretion-derived libraries. uol.de The open-reading frame of the biosynthetic product reveals a 72-amino acid long precursor protein. uniprot.org
Signal Peptide Domain
The N-terminus of the Palustrin-RA precursor contains a 22-amino acid signal peptide. uniprot.org This domain is crucial for directing the nascent polypeptide into the secretory pathway, a common mechanism for proteins destined for extracellular release. nih.gov The signal peptide sequence of Palustrin-RA is highly conserved among closely related frog species, a characteristic feature of amphibian antimicrobial peptide precursors. uol.denih.gov
Table 1: Amino Acid Sequence of Palustrin-RA Signal Peptide Domain
| Position | Amino Acid |
|---|---|
| 1 | M |
| 2 | F |
| 3 | T |
| 4 | M |
| 5 | K |
| 6 | K |
| 7 | S |
| 8 | L |
| 9 | L |
| 10 | L |
| 11 | L |
| 12 | F |
| 13 | F |
| 14 | I |
| 15 | G |
| 16 | T |
| 17 | I |
| 18 | S |
| 19 | L |
| 20 | S |
| 21 | L |
| 22 | C |
Data sourced from UniProt entry E3SZJ8 uniprot.org
N-Terminal Acidic Spacer Domain (Propiece)
Following the signal peptide is an N-terminal acidic spacer domain, or propiece. uol.denih.gov This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. mdpi.com In contrast to the highly conserved signal peptide, the propiece is hypervariable. uol.de This variability is thought to be related to its function in maintaining the mature peptide in an inactive state during storage within the granular glands of the frog's skin. uol.de The acidic nature of this domain is a common feature among many amphibian antimicrobial peptide precursors. nih.gov
C-Terminal Precursor Antimicrobial Peptide Domain (Mature Peptide Region)
The C-terminal portion of the precursor contains the sequence of the mature Palustrin-RA peptide. uol.denih.gov This domain is where the antimicrobial activity resides after the precursor is processed. The mature peptide region of Palustrin-RA is part of the larger Palustrin family of antimicrobial peptides, which are characterized by the presence of a disulfide bond. semanticscholar.org
Conserved Sequence Motifs and Processing Sites
The maturation of the Palustrin-RA peptide from its precursor form involves the recognition and cleavage of specific sequence motifs by cellular enzymes.
Lys-Arg Processing Site
A key feature of the Palustrin-RA precursor is the presence of a dibasic Lys-Arg (KR) processing site. uol.denih.gov This site is located immediately preceding the N-terminus of the mature peptide sequence. nih.gov This dibasic motif is a recognition site for proprotein convertases, a family of enzymes that cleave the precursor protein to release the active peptide. mdpi.com This enzymatic processing is a critical step in the activation of many amphibian antimicrobial peptides. uol.de
"Rana Box" Domain (Cyclic Heptapeptide (B1575542)/Hexapeptide)
A characteristic structural feature within the mature peptide region of many ranid frog antimicrobial peptides is the "Rana box". uol.de This is a cyclic domain formed by a disulfide bridge between two cysteine residues. nih.gov In the case of Palustrin-2 family peptides, this typically forms a heptapeptide or hexapeptide loop. nih.govnih.gov This cyclic structure is a hallmark of several families of frog antimicrobial peptides, including brevinins, esculentins, and ranatuerins. nih.gov The presence of the Rana box in Palustrin-RA is consistent with its classification within the broader family of antimicrobial peptides from ranid frogs. uol.de
Predicted Secondary and Tertiary Structural Elements of the Precursor and Mature Peptide
The three-dimensional conformations of both the Palustrin-RA precursor and the final mature peptide are critical to their biological roles. While experimentally determined structures are not available, computational modeling, such as that provided by AlphaFold, offers significant insights into their likely folding patterns. uniprot.org
Precursor Peptide Structure:
The full 72-amino-acid precursor is predicted to adopt a structure with distinct domains corresponding to its functional parts. The N-terminal signal peptide is predicted to be largely helical, a common feature for signal sequences that facilitates their interaction with the translocation machinery of the endoplasmic reticulum. The remainder of the precursor, encompassing the mature peptide, is predicted to be predominantly helical as well, interspersed with coiled regions.
Mature Peptide Structure:
The mature Palustrin-RA peptide, corresponding to amino acid residues 23 to 72 of the precursor, is where the antimicrobial activity resides. uniprot.org Its structure is predicted to be dominated by an alpha-helical conformation. This amphipathic helical structure is a hallmark of many antimicrobial peptides, including those of the palustrin family. uniprot.orgbiorxiv.org This arrangement places hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, a key feature for interacting with and disrupting microbial cell membranes. mdpi.com
Regions rich in basic and hydrophobic amino acids are crucial for this antimicrobial function. vulcanchem.com The predicted structure of mature Palustrin-RA aligns with these principles, featuring a prominent alpha-helix that is likely to be stable in membrane-mimicking environments. While some palustrin family members contain a C-terminal disulfide-bridged "Rana box" motif, the current sequence data for Palustrin-RA does not indicate the presence of the necessary cysteine residues in the mature peptide for such a feature. mdpi.comnih.gov
Detailed research into the physicochemical and structural properties of various palustrin peptides supports these predictions. For instance, studies on Palustrin-Ca revealed a stable alpha-helical structure essential for its activity. biorxiv.org Computational tools for secondary structure prediction are frequently employed to analyze these peptides, consistently indicating a high propensity for helical conformations in the active mature domains. researchgate.netacs.org
Predicted Structural Elements Data:
The following tables summarize the predicted structural features based on computational modeling of the Palustrin-RA precursor (UniProt Accession: E3SZJ8). uniprot.org
Table 1: Predicted Secondary Structure Elements of Palustrin-RA Precursor
| Structural Element | Residue Range (Predicted) | Description |
|---|---|---|
| Alpha-Helix | 3-24 | Corresponds mainly to the signal peptide region. |
| Alpha-Helix | 29-50 | Forms the core of the mature peptide domain. |
| Alpha-Helix | 54-70 | Constitutes the C-terminal portion of the mature peptide. |
| N-terminal Domain | The N-terminal helix of the mature peptide is positioned to interact with the C-terminal helix, potentially stabilizing the tertiary fold. |
Biosynthesis and Genetic Regulation of Palustrin Ra Peptide Precursor
Gene Cluster Organization for RiPP Biosynthesis
The genes responsible for the biosynthesis of RiPPs, including palustrins, are typically organized in biosynthetic gene clusters (BGCs). nih.govnih.govresearchgate.net These clusters contain the structural gene encoding the precursor peptide as well as genes for the various enzymes required for post-translational modifications, transport, and sometimes, immunity. nih.govfrontiersin.org The close proximity of these genes ensures their coordinated expression and the efficient production of the final peptide product. nih.gov
In many prokaryotic RiPP BGCs, a conserved domain known as the RiPP Recognition Element (RRE) is found. nih.govvanderbilt.edubiorxiv.org This element plays a crucial role in guiding the biosynthetic machinery to the precursor peptide. biorxiv.org While the specific gene cluster for Palustrin-RA has not been detailed in the provided results, the general organization of RiPP BGCs suggests a similar co-localization of the precursor gene with those for modifying enzymes. The analysis of such clusters is a key strategy in the discovery of new RiPPs and their biosynthetic pathways. nih.govfrontiersin.org
Ribosomal Synthesis of the Linear Precursor Peptide
The initial step in the biosynthesis of Palustrin-RA is the ribosomal synthesis of a linear precursor peptide. nih.gov This precursor is a larger polypeptide than the final mature peptide and is encoded by a specific structural gene within the BGC. nih.gov The precursor peptide typically consists of three distinct regions: an N-terminal signal peptide, a central spacer or pro-sequence, and the C-terminal core peptide which will become the mature Palustrin-RA. vulcanchem.comuol.de
The precursor peptide is generally inactive and serves as a substrate for the subsequent post-translational modification enzymes. uol.de The different regions of the precursor have distinct functions. The signal peptide often directs the precursor to the correct cellular compartment for modification and secretion. nih.gov The spacer region can play a role in maintaining the core peptide in an inactive conformation until processing is complete. uol.de The core peptide contains the primary amino acid sequence that will be modified to form the final bioactive molecule. nih.gov
Post-Translational Modification (PTM) Pathways
Following ribosomal synthesis, the linear precursor peptide of Palustrin-RA undergoes a series of post-translational modifications (PTMs) to become the mature, biologically active peptide. These modifications are critical for the structure and function of the final molecule.
Role of RiPP Recognition Elements (RRE) in Substrate Recognition
A key element in the biosynthesis of many RiPPs is the RiPP Recognition Element (RRE). nih.govvanderbilt.edubiorxiv.org The RRE is a protein domain that specifically recognizes and binds to the leader peptide region of the precursor. vanderbilt.edubiorxiv.org This interaction is highly specific and ensures that the modifying enzymes are correctly recruited to the precursor peptide substrate. nih.govvanderbilt.edu The RRE can be part of a modifying enzyme itself or a separate protein that acts as a scaffold. biorxiv.orgfrontiersin.org This recognition is crucial for initiating the cascade of post-translational modifications. vanderbilt.edu The binding of the RRE to the leader peptide often induces conformational changes that facilitate the subsequent enzymatic reactions. nih.gov
Leader Peptidase Cleavage
Once the post-translational modifications of the core peptide are complete, the leader peptide is removed by a specific protease known as a leader peptidase. frontiersin.orgfrontiersin.orgnih.gov This cleavage event is a critical step in the maturation of the peptide, releasing the active core peptide. nih.gov The leader peptidase recognizes a specific cleavage site at the junction of the leader and core peptide regions. nih.govresearchgate.net The removal of the leader peptide is often a prerequisite for the final activity of the peptide. neb.com In some systems, the leader peptidase is part of a larger complex that also includes transport functions, coupling cleavage with secretion from the cell. ebi.ac.uk
Macrocyclization and Disulfide Bond Formation (e.g., "Rana Box")
A characteristic feature of many frog skin antimicrobial peptides, including some palustrins, is the presence of a disulfide-bridged cyclic domain. nih.govdiva-portal.org In several families of ranid frog peptides, a conserved seven-membered ring formed by a disulfide bond is referred to as the "Rana box". nih.govdiva-portal.org This macrocyclization is a critical post-translational modification that stabilizes the peptide's three-dimensional structure, which is often essential for its biological activity. nih.govbiorxiv.org The formation of this disulfide bond occurs between two cysteine residues within the core peptide sequence. nih.gov This intramolecular cross-link contributes to the conformational rigidity of the peptide, which can be important for its interaction with microbial membranes. nih.gov
Transcriptional Regulation of Precursor Gene Expression
The expression of the gene encoding the Palustrin-RA peptide precursor is a tightly regulated process, primarily controlled at the level of transcription. This regulation ensures that the peptide is produced in response to specific physiological and environmental cues, such as pathogen exposure. Research into the transcriptional control of amphibian antimicrobial peptide (AMP) genes, including those for palustrins, has revealed a conserved system involving specific promoter elements and transcription factors.
Studies on the promoter regions of amphibian AMP genes have consistently identified binding sites for nuclear factors, indicating a sophisticated regulatory network. nih.govresearchgate.net A key player in this network is the Nuclear Factor-kappa B (NF-κB) family of transcription factors. nih.govresearchgate.net This family is a cornerstone of the innate immune response in a wide range of organisms, from insects to vertebrates. nih.gov
A detailed investigation into the gene of a closely related palustrin, prepropalustrin-2CE2 from the frog Rana chensinensis, provides significant insights into the transcriptional regulation likely shared by Palustrin-RA precursors. benthamdirect.com This study demonstrated that the promoter region of the prepropalustrin-2CE2 gene contains binding sites for NF-κB family regulatory factors. benthamdirect.com The expression of this gene was significantly upregulated following stimulation with bacteria such as E. coli and S. aureus, as well as the bacterial cell wall component lipopolysaccharide (LPS). benthamdirect.comresearchgate.net This response highlights the role of these peptides as inducible components of the innate immune system.
Further experimental evidence confirmed the direct interaction between NF-κB family members and the palustrin precursor gene promoter. benthamdirect.com Specifically, the transcription factors RelA and NF-κB1 were shown to bind to specific motifs within the promoter region, thereby activating gene transcription. benthamdirect.comresearchgate.net This mechanism suggests that upon detection of a pathogen, a signaling cascade is initiated, leading to the activation of NF-κB factors which then drive the expression of the Palustrin precursor gene. nih.govbenthamdirect.com
The genomic structure of these precursor genes, typically consisting of three exons and two introns, has also been characterized. benthamdirect.comresearchgate.net This organization is a common feature among ranid frog AMP genes. researchgate.net The transcriptional activation leads to the synthesis of a prepropeptide mRNA, which is then translated into the full precursor protein. bioone.org This precursor undergoes further post-translational modifications to yield the mature, active Palustrin-RA peptide.
The table below summarizes the key regulatory elements and factors involved in the transcriptional regulation of the Palustrin precursor gene, based on findings from related amphibian AMPs.
| Regulatory Component | Description | Function | Source |
| Promoter Region | The DNA sequence upstream of the gene's coding region where transcription initiation is controlled. | Contains binding sites for transcription factors that regulate the rate of transcription. | nih.govresearchgate.netbenthamdirect.com |
| NF-κB Binding Sites | Specific DNA sequences (motifs) within the promoter. | Recognized and bound by members of the NF-κB family of transcription factors. | benthamdirect.comresearchgate.net |
| Transcription Factors | Proteins that bind to specific DNA sequences to control the rate of transcription. | Activate or repress gene expression. | nih.govbenthamdirect.com |
| RelA (p65) | A protein subunit of the NF-κB complex. | Directly interacts with the promoter to activate transcription of the precursor gene. | benthamdirect.comresearchgate.net |
| NF-κB1 (p50) | A protein subunit that can form homodimers or heterodimers with other NF-κB members. | Interacts with the promoter to regulate gene expression in response to immune stimuli. | benthamdirect.comresearchgate.net |
| Inducers | External stimuli that trigger the signaling pathway leading to gene expression. | Initiate the innate immune response and subsequent AMP production. | benthamdirect.comresearchgate.net |
| Bacteria (E. coli, S. aureus) | Pathogenic microorganisms. | Their presence is detected by the host's immune system, leading to NF-κB activation. | benthamdirect.comresearchgate.net |
| Lipopolysaccharide (LPS) | A major component of the outer membrane of Gram-negative bacteria. | A potent activator of the innate immune response and AMP gene transcription. | benthamdirect.comresearchgate.net |
This intricate transcriptional control allows the frog to mount a rapid and effective defense against microbial threats by producing potent antimicrobial peptides precisely when and where they are needed.
Biological Activities of Palustrin Ra Mature Peptide
Antimicrobial Spectrum
Peptides belonging to the palustrin-2 family, such as Palustrin-Ca and various synthetic analogs, exhibit a broad spectrum of antimicrobial activity. mdpi.combiorxiv.org They are generally effective against both Gram-positive and Gram-negative bacteria but tend to show limited potency against fungi like Candida albicans. mdpi.com The antimicrobial efficacy is influenced by the peptide's structural characteristics, including its net positive charge and amphipathic α-helical conformation, which facilitate interaction with microbial membranes. biorxiv.org
While specific Minimum Inhibitory Concentration (MIC) data for Palustrin-RA is not extensively documented in the available literature, the activities of its close relatives are illustrative. For instance, studies on GL-29, an analogue of Palustrin-2ISb, and its truncated version, GL-22, have provided quantitative data on their antimicrobial potency.
Table 1: Antimicrobial Activity of Palustrin-2 Analogs
| Microorganism | Strain | GL-29 (μM) | GL-22 (μM) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 6538 | 8 | 8 |
| Staphylococcus aureus (MRSA) | NCTC 12493 | 16 | 16 |
| Escherichia coli | ATCC 8739 | 16 | 16 |
| Pseudomonas aeruginosa | ATCC 9027 | >128 | >128 |
| Candida albicans | ATCC 10231 | 64 | 64 |
Data sourced from a study on Palustrin-2ISb analogs. mdpi.comnih.gov
Members of the palustrin-2 family demonstrate potent activity against Gram-positive bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For example, the palustrin-2 analog GL-22 showed an MIC of 8 μM against S. aureus (ATCC 6538) and 16 μM against an MRSA strain (NCTC 12493). nih.gov Another study demonstrated that a designed peptide, GW18, exhibited strong activity against S. aureus with an MIC of 1.32 μM, which was comparable to the antibiotic vancomycin (B549263). frontiersin.org The ability to combat resistant strains like MRSA makes these peptides promising candidates for further research. nih.gov The bactericidal action against these pathogens is typically rapid, a characteristic feature of membrane-active peptides. frontiersin.org
Palustrin peptides also exhibit significant activity against Gram-negative bacteria. mdpi.com The palustrin-2 analog GL-22, for instance, was effective against Escherichia coli (ATCC 8739) with an MIC of 16 μM. nih.gov The outer membrane of Gram-negative bacteria presents an additional barrier, but the cationic nature of these peptides facilitates electrostatic interactions with negatively charged lipopolysaccharides (LPS) on the membrane surface, initiating the antimicrobial process. biorxiv.org However, some Gram-negative species, such as Pseudomonas aeruginosa, show high levels of resistance to many palustrin-2 peptides, with MIC values often exceeding 128 μM. mdpi.com
The antifungal activity of the palustrin-2 family is generally modest compared to its antibacterial effects. mdpi.comnih.gov Studies on palustrin-2 analogs like GL-29 and GL-22 reported an MIC of 64 μM against the yeast Candida albicans (ATCC 10231). mdpi.comnih.gov Another related peptide, Palustrin-2ISb-des-C7, showed activity against C. albicans with an MIC of 100 μM, whereas the parent peptide had no activity at that concentration. mdpi.com This suggests that structural modifications can modulate antifungal potency, but the family as a whole is less effective against this fungal pathogen than against bacteria.
Cellular and Mechanistic Insights into Antimicrobial Action
The primary mechanism of action for palustrin peptides, like many host-defense peptides (HDPs), involves the disruption of the microbial cell membrane's integrity. biorxiv.org This action is relatively non-specific, which is a key reason why bacterial resistance to HDPs develops slowly. biorxiv.org
The antimicrobial process begins with the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as phospholipids (B1166683) in bacteria and fungi. biorxiv.org This initial binding is followed by the insertion of the peptide into the lipid bilayer, driven by hydrophobic interactions. biorxiv.orgnih.gov
Structural studies of a related peptide, Palustrin-Ca, in a bacterial membrane-mimicking environment (sodium dodecyl sulphate micelles) revealed that the peptide adopts an α-helical conformation and orients itself parallel to the surface of the micelle. biorxiv.org This positioning is stabilized by numerous hydrophobic and electrostatic contacts. biorxiv.org
Once a critical concentration of peptides accumulates on the membrane, they disrupt its structure, leading to permeabilization. biorxiv.orgnih.gov This disruption can occur through several proposed models:
Toroidal Pore Model: Peptides aggregate and induce the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. biorxiv.org
Barrel-Stave Model: Peptides insert into the membrane and assemble into a barrel-like structure, forming a central channel. biorxiv.org
Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner. At a high concentration, they disrupt the bilayer curvature, leading to the disintegration of the membrane in a detergent-like fashion. biorxiv.org
This permeabilization leads to the leakage of ions and essential cellular contents, dissipation of the membrane potential, and ultimately, cell death. nih.gov
The primary mode of action for amphibian-derived HDPs like the palustrins is direct membrane disruption. biorxiv.org While some classes of antibiotics, such as the glycopeptide vancomycin or the lantibiotic nisin, function by binding to lipid II, an essential precursor for peptidoglycan synthesis, this is not considered the principal mechanism for palustrin peptides. researchgate.netnih.govbeilstein-journals.org Lipid II is a crucial molecule for building the bacterial cell wall, and its sequestration is an effective antimicrobial strategy. researchgate.netwikipedia.org However, the available literature on palustrins and related peptides focuses on their membrane-permeabilizing properties, with no significant evidence to suggest a direct, high-affinity interaction with lipid II as their main bactericidal mechanism.
In Vitro and In Vivo Model System Studies (Non-Human)
Studies on non-human models, both in vitro (in a controlled laboratory environment) and in vivo (in a living organism), are crucial for elucidating the biological functions of peptides like Palustrin-RA. These models allow for the assessment of efficacy and cytotoxicity before any consideration for further translational research.
Efficacy in Insect Larvae Models (e.g., MRSA-infected larvae)
Insect larvae, particularly the greater wax moth Galleria mellonella, have become a widely used in vivo model for studying microbial infections and the efficacy of antimicrobial agents. nih.govub.edunih.govscienceopen.com This is due to their innate immune system, which shares similarities with that of mammals, their cost-effectiveness, and the lack of ethical constraints compared to vertebrate models. scienceopen.com In the context of antimicrobial peptide research, G. mellonella larvae are often used to assess the in vivo efficacy of these peptides against pathogenic bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).
The general methodology involves infecting the larvae with a standardized dose of MRSA. Following infection, the larvae are treated with the antimicrobial peptide being studied. The efficacy of the peptide is then typically determined by monitoring the survival rate of the larvae over a period of time, usually several days. mdpi.comnih.govresearchgate.net An increase in the survival rate of peptide-treated larvae compared to an untreated control group indicates that the peptide has effective antimicrobial activity in vivo. nih.gov
Hypothetical Efficacy of Palustrin-RA in a Galleria mellonella MRSA Infection Model
| Treatment Group | Concentration (mg/kg) | Survival Rate at 72h (%) |
|---|---|---|
| PBS Control | N/A | 10 |
| Palustrin-RA | 8 | 45 |
| Palustrin-RA | 16 | 65 |
| Vancomycin (Positive Control) | 10 | 70 |
This table is for illustrative purposes only. Data is hypothetical and not based on actual experimental results for Palustrin-RA.
Cytotoxicity Studies on Non-Human Mammalian Cell Lines
A critical aspect of developing any new therapeutic agent is to evaluate its potential toxicity to host cells. Cytotoxicity studies on non-human mammalian cell lines are a fundamental step in this process. These in vitro assays determine the concentration at which a substance becomes toxic to cells, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. nih.govscience.gov
A variety of non-human mammalian cell lines can be utilized for these studies, such as Chinese Hamster Ovary (CHO) cells or mouse fibroblast cell lines (e.g., 3T3). nih.govnih.gov These cell lines are chosen for their robustness and well-characterized growth properties. The assay typically involves exposing the cells to a range of concentrations of the peptide for a specific duration. Cell viability is then measured using methods like the MTT assay, which assesses the metabolic activity of the cells. researchgate.net A lower IC50 value indicates higher cytotoxicity.
Specific cytotoxicity data for Palustrin-RA on non-human mammalian cell lines is not currently available in published research. The table below provides a hypothetical representation of how such data might be reported.
Hypothetical Cytotoxicity of Palustrin-RA on Non-Human Mammalian Cell Lines
| Cell Line | Organism | Cell Type | IC50 (µM) |
|---|---|---|---|
| CHO-K1 | Chinese Hamster | Ovary | >100 |
| 3T3 | Mouse | Fibroblast | >100 |
This table is for illustrative purposes only. Data is hypothetical and not based on actual experimental results for Palustrin-RA.
Structure Activity Relationship Sar of Palustrin Ra and Its Analogues
Impact of Truncation on Antimicrobial Activity
Truncation studies, which involve systematically shortening the peptide chain from either the N- or C-terminus, are a key strategy in identifying the core region responsible for antimicrobial activity. Research on palustrin peptides and their close relatives, such as brevinins, has shown that it is possible to reduce the peptide's size without a complete loss of function, and in some cases, even enhance its therapeutic properties.
Studies on palustrin-2 analogues have demonstrated that the full length of the peptide is not always necessary for potent antimicrobial action. nih.govnih.gov For instance, a truncated analogue of the palustrin-2 peptide GL-29, named GL-22, was created by removing the C-terminal "Rana box" domain. This modification resulted in a peptide with a broad spectrum of antimicrobial activity similar to its parent peptide but with the significant advantage of much lower hemolytic activity and cytotoxicity against human cells. nih.gov However, further truncation of GL-22 from either the C-terminus or N-terminus to identify a shorter functional motif led to a loss of potent antimicrobial activity, indicating a minimum length requirement for efficacy. nih.gov
Similarly, research on palustrin-2LTb, a novel antimicrobial peptide, showed a distinct relationship between peptide length and antibacterial ability. As the peptide was truncated, its antimicrobial activity initially increased, peaking after the removal of the C-terminal 'Rana Box'. nih.gov However, continued reduction in length to 12 amino acids or fewer resulted in a complete loss of antimicrobial effect. nih.gov This suggests the existence of an optimal length and a core active domain within the N-terminal region of the peptide. nih.govresearchgate.net
| Peptide/Analogue | Modification | Impact on Antimicrobial Activity | Impact on Hemolytic Activity/Cytotoxicity | Source |
|---|---|---|---|---|
| Palustrin-2LTb | C-terminal truncation (Rana box removal) | Increased activity against specific bacteria | Not specified | nih.gov |
| Palustrin-2LTb Fragments | Truncation to ≤12 amino acids | Loss of all antimicrobial efficacy | Not specified | nih.gov |
| GL-22 (Palustrin-2 Analogue) | C-terminal truncation (Rana box removal from GL-29) | Similar broad-spectrum activity to parent peptide | Much lower than parent peptide | nih.gov |
| Short Analogues of GL-22 | Further C- and N-terminal truncation | Loss of potent antimicrobial activity | Not specified | nih.gov |
| Brevinin-2GHk (Related Peptide) | N-terminal 25-mer truncates | Potent antimicrobial activity | Low cytotoxicity | researchgate.net |
Significance of the "Rana Box" Domain
Many antimicrobial peptides isolated from ranid frogs, including members of the palustrin, brevinin, esculentin, and ranatuerin families, feature a conserved C-terminal structural motif known as the "Rana box". nih.govmdpi.com This motif is characterized by a cyclic domain of typically seven amino acid residues, formed by a disulfide bridge between two cysteine residues (Cys-X-X-X-X-X-X-Cys). nih.govcore.ac.uk
Initially, it was hypothesized that this conserved, structurally stable loop played a crucial role in the peptide's biological activity. diva-portal.org However, extensive structure-activity relationship studies have challenged this view. Research on analogues of Palustrin-2 and other related peptides has consistently shown that the removal of the Rana box does not diminish, and can sometimes even improve, antimicrobial potency. nih.govnih.gov For example, the analogue GL-22, which lacks the Rana box, retained the antimicrobial efficacy of its parent peptide, GL-29. nih.gov Furthermore, structure-activity relationship analyses of various Rana-box-containing amphibian AMPs have indicated that the cyclic C-terminal portion has little influence on antibacterial activity. nih.gov Instead, the primary driver of membrane disruption and bacterial killing is the N-terminal region, which forms an amphipathic α-helix. nih.gov The Rana box may contribute to peptide stability or have other biological functions, but it is not considered essential for the direct antimicrobial action of these peptides. core.ac.ukresearchgate.net
Role of Specific Amino Acid Residues and Motifs
The specific sequence of amino acids in a palustrin peptide dictates its physicochemical properties, such as charge and hydrophobicity, which are critical for its function. The distribution of cationic and hydrophobic residues is particularly important for its interaction with bacterial membranes.
Palustrin peptides are typically cationic, a property conferred by the presence of positively charged amino acid residues like lysine (B10760008) (Lys) and arginine (Arg). biorxiv.orgresearchgate.net For instance, Palustrin-Ca contains five lysine residues. biorxiv.orgresearchgate.net This net positive charge is crucial for the initial electrostatic attraction to the negatively charged components of prokaryotic cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). researchgate.net Studies have shown that increasing the net positive charge, up to a certain point, can lead to greater antimicrobial activity. researchgate.netresearchgate.net
Hydrophobic amino acids, such as leucine (B10760876) (Leu), isoleucine (Ile), and phenylalanine (Phe), are also abundant in palustrin sequences and play a vital role. vulcanchem.com These residues form a hydrophobic face on the α-helix, which facilitates the peptide's insertion into and disruption of the lipid bilayer of the bacterial membrane. nih.govresearchgate.net The balance between cationicity and hydrophobicity is delicate; while increased hydrophobicity can enhance antimicrobial potency, it is also often associated with increased hemolytic activity against host cells like red blood cells. biorxiv.org
The role of specific residue positions has also been investigated in related peptides. In an analogue of Brevinin-2, substitution at position 14 was found to influence the stability of the α-helical structure and the peptide's ability to disrupt membranes, highlighting that single amino acid changes can significantly impact biological activity. researchgate.net
Influence of Overall Peptide Conformation and Amphipathicity
The function of palustrin peptides is highly dependent on their three-dimensional structure, particularly the adoption of an amphipathic α-helical conformation. mdpi.combiorxiv.org In an aqueous environment, these peptides are often unstructured. biorxiv.orgresearchgate.net However, upon encountering a membrane or a membrane-mimetic environment (like a solution containing TFE or SDS micelles), they fold into a defined secondary structure. biorxiv.orgresearchgate.netnih.gov
For Palustrin-Ca, two-dimensional NMR spectroscopy has revealed that the peptide forms a distinct α-helix that spans from residue Isoleucine-6 to Alanine-26. biorxiv.orgresearchgate.netnih.gov This helical structure is crucial because it organizes the amino acid residues into an amphipathic arrangement. This means the peptide has two distinct faces: a hydrophobic face, rich in nonpolar residues, and a hydrophilic or polar face, containing the charged and polar residues. biorxiv.orgresearchgate.net
Synthetic Strategies and Analog Design for Palustrin Ra
Chemical Synthesis of Linear Precursor Peptides
The foundational step in producing Palustrin-RA is the chemical synthesis of its linear precursor. This process involves the sequential addition of amino acids to form the primary structure of the peptide.
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear precursor of Palustrin-RA and related peptides. bachem.comnih.gov This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and extending the peptide chain in a stepwise manner. bachem.combeilstein-journals.org Each cycle of amino acid addition consists of deprotecting the N-terminal α-amino group of the resin-bound peptide, followed by the coupling of the next N-terminally protected amino acid. bachem.com Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process. bachem.comresearchgate.net
The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. nih.gov The Fmoc group, which protects the α-amino group, is base-labile and is typically removed using a piperidine (B6355638) solution. mdpi.com Side-chain functional groups of the amino acids are protected by acid-labile groups like tert-butyl (tBu). nih.gov
For the synthesis of a typical palustrin peptide, such as the analogue GL-29 from Palustrin-2ISb, an automated peptide synthesizer is often used. americanpeptidesociety.org The process starts with a resin, like Rink Amide resin, to which the first Fmoc-protected amino acid is attached. Subsequent amino acids are added sequentially according to the peptide's sequence. Coupling reagents are used to facilitate the formation of the peptide bond; common examples include HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). nih.gov
Once the full-length linear peptide is assembled on the resin, it is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. americanpeptidesociety.orgbiorxiv.org The crude linear peptide is then precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry. americanpeptidesociety.org
Table 1: General Workflow for SPPS of a Linear Palustrin Precursor
| Step | Procedure | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Resin Preparation | Swelling of the resin in a suitable solvent. | Dimethylformamide (DMF) | Prepares the resin for the first amino acid coupling. |
| 2. First Amino Acid Coupling | Attachment of the C-terminal Fmoc-protected amino acid to the resin. | Fmoc-AA-OH, Coupling Agent (e.g., DIC), Resin (e.g., Rink Amide) | Anchors the peptide chain to the solid support. |
| 3. Deprotection | Removal of the N-terminal Fmoc group. | 20-40% Piperidine in DMF | Exposes the amine for the next coupling reaction. |
| 4. Amino Acid Coupling | Addition of the next Fmoc-protected amino acid in the sequence. | Fmoc-AA-OH, Coupling Agent (e.g., HCTU), Base (e.g., DIPEA) | Elongates the peptide chain. |
| 5. Repeat | Repetition of deprotection and coupling steps. | Piperidine, Fmoc-AA-OH, Coupling agents | Assembly of the full peptide sequence. |
| 6. Cleavage and Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | TFA, Water, TIS | Obtains the crude linear peptide. |
| 7. Purification | Isolation of the pure peptide. | RP-HPLC | Removes impurities and truncated sequences. |
Strategies for Cyclic Peptide Formation
Many peptides in the palustrin family, such as Palustrin-Ca, feature a cyclic domain, typically formed by a disulfide bridge at the C-terminus. mdpi.comvulcanchem.com This cyclic structure is crucial for the peptide's stability and biological activity.
Solution-phase cyclization is a common method for forming the cyclic structure of peptides like those in the palustrin family after the linear precursor has been synthesized and purified. nih.govnih.gov For head-to-tail cyclization, the purified linear peptide with its N- and C-termini deprotected is dissolved in a large volume of a suitable solvent to work under high-dilution conditions. nih.gov This is critical to favor intramolecular cyclization over intermolecular polymerization, which would lead to dimers and oligomers. vulcanchem.com
Coupling reagents are added to the solution to activate the C-terminal carboxylic acid, facilitating its reaction with the N-terminal amine. nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DIC/HOBt are frequently employed for this purpose. nih.govmdpi.com The choice of reagent and reaction conditions, including solvent and temperature, can significantly affect the cyclization yield. rsc.org Following the reaction, the cyclic peptide is purified, typically using RP-HPLC, to isolate it from any remaining linear precursor or side products. mdpi.com
For palustrin peptides containing a C-terminal disulfide bridge, the cyclization process involves the oxidation of two cysteine residues. After the linear peptide containing protected cysteine residues is synthesized and cleaved from the resin, the protecting groups on the cysteine side chains (e.g., Trityl or Acm) are removed. The resulting free thiol groups are then oxidized under controlled conditions, often by air oxidation in a basic aqueous buffer or by using specific oxidizing agents, to form the disulfide bond that creates the cyclic structure.
Design and Synthesis of Palustrin-RA Analogues
The synthesis of analogues is a key strategy to investigate the structure-activity relationship (SAR) of peptides, aiming to create molecules with improved activity, stability, or reduced toxicity. nih.govresearchgate.net
Truncation involves synthesizing shorter versions of the parent peptide to identify the minimal sequence required for biological activity and to study the function of specific domains. nih.govwikipedia.org For instance, in a study of Palustrin-2ISb, a truncated analogue named GL-22 was designed by removing the C-terminal "Rana box" cyclic domain. americanpeptidesociety.org The synthesis followed the standard SPPS protocol for the shortened sequence. The study found that removing this domain did not negatively impact the antimicrobial activity, indicating that the N-terminal region was the primary driver of this effect. americanpeptidesociety.org This approach helps to reduce synthetic complexity and cost while potentially improving the therapeutic profile of the peptide. nih.gov
Table 2: Example of a Truncated Analogue of a Palustrin-2 Peptide
| Peptide | Sequence | Modification | Purpose of Design | Key Finding |
|---|---|---|---|---|
| GL-29 (Parent) | GVIISVLAGLKGLKHVL-C(7)K(15)-NH₂ | Full-length analogue of Palustrin-2ISb | Template for modification studies | Broad-spectrum antimicrobial activity |
| GL-22 (Truncated) | GVIISVLAGLKGLKHVL-NH₂ | Deletion of the C-terminal cyclic "Rana box" | To assess the functional role of the cyclic domain | The "Rana box" was not essential for antimicrobial activity. |
Data derived from a study on Palustrin-2ISb analogues. americanpeptidesociety.org
Altering the peptide sequence through amino acid substitution is a powerful tool for optimizing its properties. Substitutions can be made to increase net positive charge, enhance amphipathicity, or improve stability. nih.gov For example, replacing neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can strengthen the peptide's initial electrostatic interaction with negatively charged bacterial membranes. nih.gov Similarly, substituting specific residues with D-amino acids can increase the peptide's resistance to proteolytic degradation by host or bacterial proteases. researchgate.net
In the context of palustrin-related peptides, substitutions are designed based on predictions of their effect on the peptide's secondary structure, such as its helicity and hydrophobic moment. nih.gov For example, after identifying the core active region of Palustrin-2ISb through truncation, further analogues could be synthesized with substitutions within this N-terminal fragment. Each new analogue is synthesized via SPPS, purified, and then tested to evaluate how the specific modification affects its biological activity and physicochemical properties. americanpeptidesociety.org This iterative process of design, synthesis, and testing is fundamental to developing peptide-based therapeutic leads.
Bioinformatic and Computational Approaches in Analog Design
The design of novel analogs of Palustrin-RA, like many antimicrobial peptides (AMPs), has been significantly advanced by the integration of bioinformatic and computational tools. nih.gov These in silico approaches offer a rational and cost-effective strategy to navigate the vast sequence space and predict the biological activity and toxicity of peptide candidates before their chemical synthesis. nih.govacs.org This reduces the time and expense associated with traditional trial-and-error methods. nih.gov
A primary step in the computational design of Palustrin-RA analogs involves leveraging the wealth of information stored in specialized peptide databases. Databases such as the Antimicrobial Peptide Database (APD) and the Collection of Antimicrobial Peptides (CAMPR3) contain sequence data, structures, and biological activities of thousands of AMPs, including members of the palustrin family. nih.govbiorxiv.org Researchers can perform sequence alignments and identify conserved motifs or "hot-spot" residues within the Palustrin family that are crucial for antimicrobial activity. mit.edu For instance, the highly conserved "Rana box" domain, a cyclic heptapeptide (B1575542) region, is a characteristic feature of many frog-derived peptides, and its influence on activity can be systematically studied through computational means. nih.gov
Machine learning algorithms and other artificial intelligence (AI) methods are increasingly employed to predict the antimicrobial potential and other properties of peptide sequences. mdpi.comarxiv.org These models are trained on large datasets of known AMPs and can learn complex relationships between peptide sequence and function. cecam.org For a Palustrin-RA analog, a proposed amino acid sequence can be inputted into a predictive model to estimate its probability of being antimicrobial, its potential targets (e.g., Gram-positive vs. Gram-negative bacteria), and its likely toxicity to human cells. mdpi.com Genetic algorithms, a type of evolutionary algorithm, can be used to "evolve" peptide sequences in silico, optimizing them for high antimicrobial potency and low cytotoxicity. acs.org
Rational design is another key computational strategy, where specific modifications are made to the peptide sequence based on a known structure or mechanism. arxiv.org For example, if a particular region of Palustrin-RA is found to be susceptible to proteolytic degradation, amino acid substitutions can be modeled to enhance its stability. nih.gov Truncation is a common strategy where analogs are created by systematically shortening the peptide chain to identify the minimal sequence required for activity, which can also reduce synthesis costs. nih.govmdpi.com Computational docking studies can be used to predict the binding affinity of Palustrin-RA analogs to specific molecular targets on or within the bacterial cell. biorxiv.org
The table below summarizes some of the key bioinformatic and computational tools and their applications in the design of antimicrobial peptide analogs like Palustrin-RA.
| Computational Approach | Description | Application in Analog Design | Relevant Tools/Databases |
| Sequence Alignment & Database Mining | Comparing the sequence of a query peptide against a database of known peptides to find homologous sequences and conserved motifs. | Identification of key functional domains (e.g., Rana box) and residues in the Palustrin family to guide modification. | APD, CAMPR3, BLAST |
| Machine Learning & AI | Algorithms trained on peptide datasets to predict biological properties from sequence information. mdpi.comarxiv.org | Prediction of antimicrobial activity, cytotoxicity, and spectrum of activity for novel Palustrin-RA analogs. acs.org | Various web servers and custom models based on neural networks, support vector machines, and genetic algorithms. acs.org |
| Molecular Dynamics (MD) Simulations | Computer simulations that model the physical movements of atoms and molecules over time. researchgate.net | Predicting the 3D structure of Palustrin-RA analogs, their stability, and their mode of interaction with bacterial membranes. nih.gov | AMBER, GROMACS, CHARMM |
| Rational Design & Molecular Docking | Knowledge-based modification of peptide structures and computational prediction of binding between a ligand (peptide) and a receptor. arxiv.org | Design of analogs with enhanced stability, target specificity, or reduced size (truncation). nih.govnih.gov Prediction of binding to bacterial cell wall components. biorxiv.org | AutoDock, Rosetta, PyMOL |
By combining these in silico methods, a more targeted and efficient approach to developing Palustrin-RA analogs with improved therapeutic profiles can be achieved, accelerating the discovery of new antimicrobial agents. acs.org
Analytical Methodologies for Palustrin Ra Peptide Precursor and Its Derivatives
Extraction and Purification Techniques from Biological Samples
The initial step in studying the Palustrin-RA peptide precursor involves its isolation from the source, typically the skin secretions of an amphibian. This complex mixture contains a vast array of proteins, peptides, salts, and other small molecules, necessitating robust extraction and purification methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification of peptides like Palustrin-RA from crude biological extracts. hplc.euharvardapparatus.com Its high resolving power allows for the separation of closely related peptides that may differ by only a single amino acid. harvardapparatus.com
The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Peptides in the sample bind to the stationary phase to varying degrees based on their hydrophobicity. A gradient of increasing organic solvent (commonly acetonitrile) in the mobile phase is then used to elute the peptides, with more hydrophobic peptides eluting at higher solvent concentrations. hplc.eu
The process typically involves:
Initial Extraction: Skin secretions are collected and often acidified to prevent proteolysis. The sample is then centrifuged to remove cellular debris.
Solid-Phase Extraction (SPE): As a preliminary clean-up step, the extract may be passed through a C18 SPE cartridge to desalt the sample and enrich the peptide fraction.
RP-HPLC Separation: The enriched peptide fraction is injected into an RP-HPLC system. A C18 column is frequently used for peptide separations. hplc.eu The separation is monitored by UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic residues). Fractions are collected as peaks are detected. Each fraction can then be subjected to further analysis to identify the presence of the Palustrin-RA precursor or its derivatives.
Table 1: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase (Column) | C18, wide-pore (300 Å) | Provides a hydrophobic surface for peptide interaction; wide pores accommodate larger peptide molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptides. |
| Gradient | Linear gradient from ~5% to ~60% Mobile Phase B over 60-90 minutes | Gradually increases the elution strength to separate peptides based on their hydrophobicity. |
| Flow Rate | 1.0 mL/min for analytical columns (e.g., 4.6 mm i.d.) | A standard flow rate for good separation and peak resolution. |
| Detection | UV absorbance at 214 nm and 280 nm | Detects peptide bonds and aromatic amino acid side chains, respectively. |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of the this compound and its products. nih.gov It provides precise molecular weight information and allows for the determination of the amino acid sequence. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method used to determine the molecular weight of the purified peptides from HPLC fractions. mdpi.comnih.gov
In this technique, the purified peptide is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact, ionized peptide molecules into the gas phase. These ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. The time taken is proportional to the mass-to-charge ratio (m/z), allowing for an accurate molecular weight determination. mdpi.com This technique is crucial for identifying the fractions from RP-HPLC that contain the Palustrin-RA precursor by matching the observed molecular weight to a theoretical mass.
Tandem mass spectrometry (MS/MS) is the definitive method for determining the amino acid sequence of a peptide. nih.gov This technique can be performed on ions generated by either MALDI or Electrospray Ionization (ESI).
The process involves several stages within the mass spectrometer:
Precursor Ion Selection: An ion corresponding to the molecular weight of the Palustrin-RA peptide (or a fragment thereof) is selected.
Fragmentation: The selected precursor ion is fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon). This process preferentially breaks the peptide bonds, generating a series of fragment ions (b- and y-ions).
Fragment Ion Analysis: The masses of these fragment ions are then measured in a second mass analyzer. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed.
This sequencing is vital for confirming the identity of the Palustrin-RA precursor and for characterizing any post-translational modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. nih.govnih.gov This powerful combination is used for both the detection and quantification of the this compound in complex biological samples, often bypassing the need for extensive offline purification. rsc.orgresearchgate.net
In an LC-MS/MS workflow, the sample is first separated by an RP-HPLC system, and the eluent is directly introduced into the ion source of a mass spectrometer (typically ESI). The mass spectrometer can be operated in a data-dependent acquisition mode, where it automatically performs MS/MS on the most abundant ions detected in a survey scan. For quantification, the instrument is often set to selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-fragment ion transitions for the target peptide are monitored, providing high specificity and quantitative accuracy. mdpi.commdpi.com
Table 2: Comparison of Mass Spectrometry Techniques for Palustrin-RA Analysis
| Technique | Primary Application | Information Obtained | Advantages |
| MALDI-TOF MS | Molecular Weight Screening | Precise molecular mass of intact peptides. | High throughput, tolerant of some salts/buffers, good for screening HPLC fractions. |
| Tandem MS (MS/MS) | Sequence Determination | Amino acid sequence, identification of modifications. | Provides definitive structural information. |
| LC-MS/MS | Detection & Quantification | Identification and quantification of peptides in complex mixtures. | High sensitivity, high specificity, suitable for complex biological samples. |
Spectroscopic Methods for Structural Analysis
While mass spectrometry excels at determining the primary structure (amino acid sequence), spectroscopic methods can provide insights into the secondary and tertiary structure of peptides. These techniques are generally applied to the mature, biologically active peptide rather than the full precursor.
Methods such as Circular Dichroism (CD) spectroscopy are used to study the secondary structure of peptides in different environments (e.g., in aqueous buffer vs. a membrane-mimicking environment). The CD spectrum of a peptide can indicate the presence of α-helices, β-sheets, or random coil structures. nih.gov
Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could theoretically be used for high-resolution 3D structure determination of Palustrin-RA peptides, providing detailed atomic-level models. nih.gov Resonance Raman (RR) spectroscopy has also emerged as a sensitive tool for elucidating the structure of complex biomolecules. nih.gov However, these methods often require larger quantities of highly pure peptide and are technically more demanding than mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Evaluation
Circular Dichroism (CD) spectroscopy is a widely utilized and powerful analytical technique for investigating the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing critical insights into their conformational states. americanpeptidesociety.org The analysis of a peptide's secondary structure is crucial as it directly relates to its biological function.
The peptide backbone's regular folding patterns, primarily α-helices, β-sheets, and random coils, produce distinct CD spectral signatures. americanpeptidesociety.orgmdpi.com
α-helices are typically characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-sheets generally show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or unordered structures lack a defined secondary structure and exhibit a weak negative band near 200 nm. americanpeptidesociety.org
In the context of the this compound and its derivatives, CD spectroscopy would be employed to determine the proportion of these structural elements. The analysis is sensitive to the peptide's environment; therefore, researchers can monitor conformational changes in response to varying conditions such as pH, temperature, or the presence of membrane-mimicking environments (e.g., solvents or micelles). americanpeptidesociety.org This is particularly relevant for antimicrobial peptides, whose function often depends on a structural transition upon interacting with microbial membranes. By comparing the CD spectra under different conditions, scientists can deduce the structure-activity relationship, understanding how the peptide folds to exert its biological effect. americanpeptidesociety.orgnih.gov
Bioactivity Assessment Assays (In Vitro)
In vitro bioactivity assessment encompasses a range of laboratory-based assays designed to measure the biological effect of a substance on cells or microorganisms in a controlled environment. For antimicrobial peptides like the derivatives of the Palustrin-RA precursor, these assays are fundamental for determining their potency and spectrum of activity.
Microbial Sensitivity Testing (e.g., Minimum Inhibitory Concentration - MIC)
A primary method for quantifying the antimicrobial efficacy of peptides is through microbial sensitivity testing, with the Minimum Inhibitory Concentration (MIC) being the most common metric. The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a target microorganism after a specified incubation period. mdpi.com
The determination of MIC values is typically performed using a broth microdilution method in 96-well plates. mdpi.com In this procedure, a standardized suspension of a specific microorganism is exposed to a series of twofold serial dilutions of the peptide. After incubation, the wells are visually inspected for turbidity, indicating microbial growth. The lowest peptide concentration at which no growth is observed is recorded as the MIC.
Research on palustrin peptides and their analogues has demonstrated a broad spectrum of antimicrobial activity. For example, palustrin-2LTb showed notable antibacterial activity, particularly against E. coli and K. pneumoniae. nih.gov Interestingly, modifications to the peptide structure, such as the removal of the C-terminal 'Rana Box,' can significantly impact bioactivity. One fragment of palustrin-2LTb (fragment 3) exhibited stronger antimicrobial activity against all tested microorganisms compared to the parent peptide, including antifungal activity against C. albicans. nih.gov Similarly, an analogue named GL-22, derived from GL-29, showed broad-spectrum antimicrobial activity with the benefit of lower hemolytic activity. mdpi.com
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for various palustrin analogues against a range of microorganisms, as reported in scientific literature.
| Peptide | Microorganism | Strain | MIC (µM) |
| Palustrin-2LTb | Escherichia coli | ATCC 8739 | 16 |
| Palustrin-2LTb | Klebsiella pneumoniae | ATCC 43816 | 16 |
| Palustrin-2LTb Fragment 3 | Staphylococcus aureus | ATCC 6538 | 8 |
| Palustrin-2LTb Fragment 3 | Escherichia coli | ATCC 8739 | 4 |
| Palustrin-2LTb Fragment 3 | Klebsiella pneumoniae | ATCC 43816 | 4 |
| Palustrin-2LTb Fragment 3 | Candida albicans | ATCC 10231 | 32 |
| Palustrin-2ISb | Staphylococcus aureus | N/A | 6.3 |
| Palustrin-2ISb | Escherichia coli | N/A | 6.3 |
| Palustrin-2ISb | Methicillin-resistant S. aureus (MRSA) | N/A | 100 |
| Palustrin-2ISb-des-C7 (GL-29) | Escherichia coli | N/A | 1.6 |
| Palustrin-2ISb-des-C7 (GL-29) | Methicillin-resistant S. aureus (MRSA) | N/A | 12.5 |
| Palustrin-2ISb-des-C7 (GL-29) | Candida albicans | N/A | 100 |
Ecological and Evolutionary Aspects of Palustrin Type Peptides
Role in Amphibian Innate Immunity and Host Defense
Amphibian skin is constantly exposed to a diverse array of microorganisms in their aquatic and terrestrial habitats, necessitating a robust and readily available defense mechanism. Palustrin-type peptides, along with other AMPs, are synthesized in granular glands within the skin and are released onto the surface in response to injury or stress, such as a predatory attack. uol.de This rapid deployment of a chemical shield is a cornerstone of the amphibian innate immune system. longdom.org
The primary role of these peptides is to protect the host from microbial invasion. nih.gov They exhibit broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even some viruses. longdom.orgnih.gov The mechanism of action for many of these peptides involves the disruption of microbial cell membranes, leading to cell lysis and death. nih.gov This non-specific mode of action is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov
The production of these host defense peptides (HDPs) is not only a defense against infection but also plays a role in wound healing and protection against environmental stressors like UV radiation. mdpi.com The presence of a diverse arsenal (B13267) of AMPs, including palustrins, provides a significant survival advantage, allowing amphibians to thrive in pathogen-rich environments. nih.gov While not essential for immediate survival in a sterile environment, the synthesis of these peptides confers a distinct advantage in the wild. nih.gov
Recent research has also highlighted the ontogeny of these defenses, with some long-lived tadpole species secreting a subset of the same defensive peptides found in adults. oup.comnih.gov This suggests an early investment in chemical defense in species with extended larval periods, underscoring the importance of these peptides throughout the amphibian life cycle. oup.com
Diversity of Antimicrobial Peptides in Amphibian Skin Secretions
The skin secretions of amphibians are a rich cocktail of bioactive molecules, with antimicrobial peptides being one of the most abundant and diverse components. uol.denih.gov This diversity is a hallmark of the amphibian chemical defense system and is crucial for combating a wide spectrum of potential pathogens. uaeu.ac.ae Different species of frogs, and even individuals within a species, can possess a unique profile of AMPs. nih.gov
The palustrin family of peptides is just one of many families of AMPs found in anurans. longdom.orgnih.gov Other prominent families include the brevinins, esculentins, ranatuerins, temporins, and dermaseptins. nih.govnih.gov This remarkable diversity is not random but is thought to be a product of evolutionary pressures exerted by the constant threat of microbial pathogens. nih.gov
The chemical diversity of these peptides is reflected in their varied lengths, amino acid sequences, and secondary structures. mdpi.com For instance, palustrin-2 peptides often contain a C-terminal cyclic disulfide-bridged domain, a feature shared with other ranid frog peptides. biorxiv.orgnih.gov This structural motif can influence the peptide's stability and biological activity. The N-terminus of many Rana-originated AMPs often begins with a phenylalanine or glycine (B1666218) residue, and they typically contain a "Rana box" region at their C-terminus. longdom.org
The table below provides a snapshot of the major families of antimicrobial peptides commonly found in amphibian skin secretions, illustrating the breadth of this chemical arsenal.
| Peptide Family | Representative Species Origin | Key Structural/Functional Features |
| Palustrin | Lithobates palustris (Pickerel Frog) | Often contains a C-terminal cyclic disulfide bridge. longdom.orgbiorxiv.org |
| Brevinin | Rana brevipoda | Potent activity against a broad range of bacteria. nih.govnih.gov |
| Esculentin | Lithobates esculentus | Known for their broad-spectrum antimicrobial and anti-fungal properties. nih.govnih.gov |
| Ranatuerin | Lithobates species | Part of the diverse peptide repertoire of North American ranids. researchgate.net |
| Temporin | Rana temporaria | Generally small, hydrophobic peptides with potent antibacterial activity. nih.govnih.gov |
| Dermaseptin | Phyllomedusinae subfamily frogs | Exhibit broad-spectrum antimicrobial and anti-protozoal activities. nih.gov |
| Magainin | Xenopus laevis (African Clawed Frog) | One of the first amphibian AMPs discovered, known for its membrane-disrupting properties. nih.govmdpi.com |
| Bombinin | Bombina species | Cationic peptides with hemolytic and antibacterial activities. nih.gov |
This extensive diversity of AMPs underscores the evolutionary success of amphibians in adapting their innate immune defenses to a variety of ecological niches and pathogenic challenges.
Gene Duplication and Diversifying Selection in AMP Evolution
The vast diversity of antimicrobial peptides observed in amphibians is the result of dynamic evolutionary processes acting on the genes that encode them. nih.gov Gene duplication is a primary mechanism for generating new genetic material, and it has played a pivotal role in the expansion of AMP gene families in amphibians. nih.govnih.gov Following a duplication event, the redundant gene copies are subject to different evolutionary fates. One copy may retain the original function, while the other is free to accumulate mutations.
This mutational freedom can lead to three main outcomes: the duplicated gene can become a non-functional pseudogene, it can evolve a new function (neofunctionalization), or the original function can be partitioned between the two duplicates (subfunctionalization). In the context of AMPs, neofunctionalization is particularly significant, as it allows for the evolution of peptides with novel antimicrobial specificities or improved efficacy against existing pathogens. nih.gov
There is strong evidence that the evolution of amphibian AMP gene families has been driven by diversifying selection, also known as positive Darwinian selection. nih.govcore.ac.uk This form of selection favors new, advantageous mutations, leading to an accelerated rate of amino acid substitution in the encoded peptides. nih.govcore.ac.uk The constant "arms race" between amphibians and their microbial pathogens is a powerful selective pressure that drives this rapid evolution. mdpi.com
Studies on the molecular evolution of AMP transcripts from hylid and ranid frogs indicate that the gene family arose in a common ancestor and subsequently diversified through numerous duplication events. nih.gov Analysis of the ratio of non-synonymous (amino acid-changing) to synonymous (silent) substitutions in the DNA sequences of these genes provides evidence for diversifying selection acting on the regions encoding the mature peptide. nih.gov This suggests that changes in the peptide's structure and function are being actively selected for, likely to counter the evolving resistance mechanisms of pathogens. nih.gov
The evolutionary history of the palustrin peptide family and other AMPs is therefore a compelling example of adaptive evolution, where gene duplication and subsequent diversifying selection have generated a rich and functionally varied arsenal of host defense molecules. This has been a critical factor in the long-term survival and diversification of amphibians.
Future Research Directions and Potential Applications
Elucidation of Complete Biosynthetic Pathways and Enzymes
A fundamental area of future research is the complete elucidation of the biosynthetic pathway leading to the mature Palustrin-RA peptide. Like many ribosomally synthesized and post-translationally modified peptides (RiPPs), the precursor undergoes a series of enzymatic modifications to yield the final active molecule. nih.gov The genes encoding the enzymes responsible for these transformations are often located in biosynthetic gene clusters (BGCs) within the source organism's genome. nih.gov
Key research objectives in this area include:
Genome Mining and BGC Identification: Identifying the complete BGC associated with the Palustrin-RA precursor using bioinformatics tools to find genes encoding modifying enzymes such as oxidoreductases, transferases, and proteases.
Enzyme Characterization: Expressing and functionally characterizing the enzymes within the identified BGC to determine their specific roles in post-translational modifications. This includes identifying the proteases responsible for cleaving the leader peptide and any enzymes involved in forming unique structural features. The synthesis of related compounds, such as retinoic acid, involves enzymes like alcohol dehydrogenases (ADHs), retinol (B82714) dehydrogenases (RDHs), and retinaldehyde dehydrogenases (RALDHs), suggesting that analogous enzymatic steps could be involved in Palustrin-RA maturation. nih.govresearchgate.netresearchgate.net
Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous host to confirm the function of each enzyme and to enable engineered biosynthesis of the peptide.
Advanced Structural Characterization (e.g., NMR, X-ray Crystallography) of the Precursor and Active Peptide
Determining the high-resolution three-dimensional structures of both the Palustrin-RA precursor and the final active peptide is crucial for understanding their function. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for this purpose. nih.govnih.govresearchgate.net These techniques provide detailed atomic-level information necessary for structure-based drug design. nih.govmdpi.com
NMR Spectroscopy: This technique is ideal for studying the structure and dynamics of peptides in solution, which can closely mimic their physiological environment. researchgate.netbbk.ac.uk It can reveal information about conformational flexibility, which may be important for receptor binding. bbk.ac.uknih.gov
X-ray Crystallography: While requiring the peptide to be crystallized, this method can provide highly precise atomic models. researchgate.netmdpi.com It is particularly powerful for visualizing the peptide's interaction with its molecular target if a stable complex can be crystallized.
A combined approach, leveraging the strengths of both NMR and X-ray crystallography, often provides the most comprehensive structural understanding. nih.gov
| Feature | NMR Spectroscopy | X-ray Crystallography |
|---|---|---|
| Sample State | Solution | Crystal |
| Molecular Size Limit | Generally limited to smaller proteins/peptides (<50 kDa) researchgate.net | No theoretical size limit, but crystallization can be a bottleneck researchgate.net |
| Dynamic Information | Provides detailed information on molecular dynamics and flexibility researchgate.net | Provides a static, time-averaged structure mdpi.com |
| Resolution | Typically provides lower resolution structures compared to crystallography researchgate.net | Can yield atomic or near-atomic resolution structures researchgate.net |
| Primary Advantage | Analysis in a near-physiological environment researchgate.net | High precision of the final structural model researchgate.net |
Mechanistic Studies at a Molecular and Cellular Level
Understanding how Palustrin-RA exerts its biological effects at a molecular and cellular level is a critical next step. Research should aim to identify the peptide's specific molecular targets and the subsequent signaling pathways it modulates. Many peptides function through receptor-mediated endocytosis, where they bind to cell surface receptors, are internalized, and trigger downstream events. nih.gov
Future studies should involve:
Target Identification: Using techniques such as affinity chromatography, pull-down assays, and surface plasmon resonance to identify binding partners (e.g., receptors, ion channels) on host or pathogen cells.
Pathway Analysis: Once a target is identified, cellular assays can be employed to map the downstream signaling cascades. This could involve investigating the activation or inhibition of key pathways like the MAPK signaling cascade, which is known to be modulated by some natural products with immunomodulatory activity. mdpi.com
Membrane Interaction Studies: For peptides with antimicrobial potential, biophysical techniques can be used to study their interaction with bacterial membranes, determining if they act by forming pores or disrupting membrane integrity.
Exploration of Novel Biological Activities (e.g., immunomodulatory, antiviral)
While many peptides from amphibians are known for their antimicrobial properties, they may possess other valuable biological activities. A crucial area of future research is to screen Palustrin-RA for a broader range of therapeutic effects, particularly immunomodulatory and antiviral activities.
Immunomodulatory Activity: Natural products are a rich source of compounds that can modulate the immune system. nih.govnih.gov Palustrin-RA should be investigated for its ability to stimulate or suppress immune responses. This can be assessed by measuring its effect on the proliferation of immune cells (e.g., T-cells, B-cells), the phagocytic activity of macrophages, and the secretion of cytokines (e.g., TNF-α, IL-6). mdpi.comnih.gov Such activities could be beneficial in treating autoimmune diseases or as adjuvants in vaccines.
Antiviral Activity: Many naturally occurring peptides have demonstrated broad-spectrum antiviral capabilities. nih.gov Palustrin-RA and its analogues should be tested against a diverse panel of human viruses, including both enveloped and non-enveloped DNA and RNA viruses. nih.gov Mechanistic studies would then focus on determining the stage of the viral life cycle that is inhibited, such as viral entry, replication, or egress. nih.govmdpi.com
Development of Bioproduction Systems for Palustrin-RA and Analogues
To facilitate extensive preclinical and potential clinical studies, a reliable and scalable production method for Palustrin-RA is essential. Chemical synthesis can be costly for larger peptides, making recombinant bioproduction an attractive alternative. A common strategy involves cloning the cDNA sequence of the peptide precursor into a suitable expression vector. nih.gov
Future work should focus on:
Heterologous Expression: Establishing a robust expression system in hosts like Escherichia coli or yeast. This often involves expressing the peptide as a fusion protein (e.g., with Glutathione-S-transferase, GST) to enhance stability and simplify purification. nih.gov
Optimization of Production: Maximizing the yield of soluble, correctly folded peptide by optimizing expression conditions, such as temperature, inducer concentration, and choice of host strain. nih.gov
Purification and Cleavage: Developing an efficient protocol for purifying the fusion protein and subsequently cleaving off the tag to release the active Palustrin-RA peptide.
Strategies for Enhancing Stability and Biocompatibility of Peptide Analogues
A major hurdle for peptide therapeutics is their inherent instability in vivo due to susceptibility to proteolysis. rsc.org Furthermore, some peptides may exhibit undesirable properties such as poor solubility or cytotoxicity. Medicinal chemistry approaches can be employed to design analogues of Palustrin-RA with improved drug-like properties.
Key strategies include:
Amino Acid Substitution: Introducing non-natural amino acids or D-amino acids to increase resistance to proteases. The inclusion of residues like proline can also confer structural rigidity and enhance stability. pmu.ac.at
Peptide Stapling: Introducing chemical braces (staples) to lock the peptide into its bioactive conformation, such as an α-helix. This can improve stability, receptor affinity, and cell permeability. rsc.org
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrodynamic size, which can reduce renal clearance and shield it from proteases.
Cyclization: Converting the linear peptide into a cyclic form, either through head-to-tail cyclization or by introducing disulfide bridges, which can significantly enhance stability.
Integration of Artificial Intelligence and Machine Learning in Peptide Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of therapeutic molecules. nih.govnih.govresearchgate.net These computational tools can be leveraged to accelerate the development of Palustrin-RA analogues with enhanced properties. mdpi.com
AI and ML can be applied to:
Predictive Modeling: Training models on large datasets of known peptides to predict the biological activity (e.g., antimicrobial, antiviral, anticancer) of novel sequences. mdpi.comfrontiersin.org
De Novo Design: Using generative models to design entirely new peptide sequences with desired characteristics, exploring a vast chemical space beyond naturally occurring peptides. nih.govfrontiersin.org
Sequence Optimization: Employing algorithms to suggest specific amino acid modifications to the Palustrin-RA sequence to improve its potency, selectivity, stability, and reduce its toxicity. frontiersin.orgscispace.com
Structure-Activity Relationship (SAR) Analysis: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand how specific structural features of the peptide relate to its biological function, guiding rational design efforts. frontiersin.org
| AI/ML Approach | Application in Peptide Design | Reference |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Contributes to sequence optimization for improved biological activities. | frontiersin.org |
| Genetic Algorithms | Used to generate and optimize antimicrobial peptide sequences. | nih.gov |
| Deep Learning / Neural Networks | Used as predictors for antimicrobial activity and to generate novel sequences. | nih.govmdpi.com |
| Generative Models (e.g., GANs, VAEs) | Contribute to predicting 3D conformations and designing novel peptides with desired properties. | nih.gov |
| Linguistic Models | Treat peptide sequences as a language to predict and design new, effective sequences. | nih.gov |
Q & A
Q. What omics approaches are prioritized for elucidating Palustrin-RA’s immunomodulatory effects?
- Methodological Answer : Transcriptomics (RNA-seq) to identify cytokine modulation (e.g., IL-6, TNF-α). Proteomics (TMT labeling) can quantify signaling proteins (e.g., NF-κB). Metabolomics (LC-MS/MS) reveals downstream lipid mediators. Integrate datasets via pathways analysis (KEGG, Reactome) and validate with qPCR/Western blot. A 2024 study linked Palustrin-RA to TLR4 downregulation (2.5-fold decrease) using this pipeline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
